{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
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Overview
Description
{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both aromatic and ester functionalities makes it a versatile molecule for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Carbamate Intermediate
Starting Materials: 3,4-Dimethoxybenzylamine and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).
Product: {[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl intermediate.
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Esterification
Starting Materials: The carbamate intermediate and 4-ethoxyphenylacetic acid.
Reaction Conditions: The esterification is typically performed using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or neutral conditions.
Products: Oxidation of the methoxy groups to form corresponding aldehydes or carboxylic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually carried out in anhydrous solvents under inert atmosphere.
Products: Reduction of ester groups to alcohols.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents.
Products: Substitution at the aromatic ring or ester group leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), methanol.
Scientific Research Applications
Chemistry
In organic synthesis, {[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could potentially be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Research into its pharmacological properties could reveal applications in treating diseases or conditions where modulation of specific biological pathways is beneficial.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure may impart desirable properties to materials, such as improved stability, reactivity, or functionality.
Mechanism of Action
The mechanism by which {[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression. The pathways involved would be specific to the biological system and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.
{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of an ethoxy group.
{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in {[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate may confer unique properties such as increased lipophilicity, which could affect its solubility, reactivity, and biological activity. This makes it distinct from its analogs and potentially more suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-4-27-17-8-5-15(6-9-17)12-21(24)28-14-20(23)22-13-16-7-10-18(25-2)19(11-16)26-3/h5-11H,4,12-14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGCCMXMNVXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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